molecular formula C11H15O3- B14748860 3-Hydroxy-1-adamantanecarboxylate

3-Hydroxy-1-adamantanecarboxylate

Cat. No.: B14748860
M. Wt: 195.23 g/mol
InChI Key: CJJMAWPEZKYJAP-UHFFFAOYSA-M
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Description

3-Hydroxy-1-adamantanecarboxylate is a derivative of adamantane, a compound known for its rigid, diamond-like structure. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylate group (-COOH) attached to the adamantane framework. Its unique structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-adamantanecarboxylate typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid. This compound is subjected to nitration using sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantanecarboxylic acid. The reaction conditions include maintaining a controlled temperature and using a one-pot method for acylation, condensation, and decarboxylation .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. The use of high-efficiency reactors and continuous flow systems can enhance the production rate. Additionally, the final product is often purified using crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-adamantanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-1-adamantanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-adamantanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and carboxylate groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C11H15O3-

Molecular Weight

195.23 g/mol

IUPAC Name

3-hydroxyadamantane-1-carboxylate

InChI

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/p-1

InChI Key

CJJMAWPEZKYJAP-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)[O-]

Origin of Product

United States

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